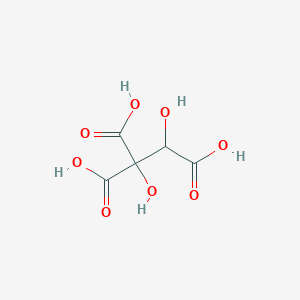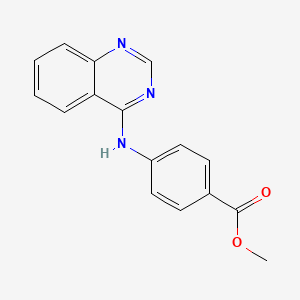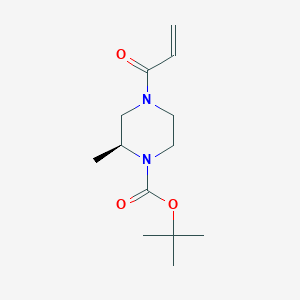
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid is a versatile organic compound with the molecular formula C5H6O8. It is known for its unique structure, which includes two hydroxyl groups and three carboxylic acid groups. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
The synthesis of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid typically involves the reaction of diethyl malonate with a strong alkaline solution at elevated temperatures (70-80°C) for a short duration (10-30 minutes). This reaction produces an intermediate, which is then further reacted with a halogenated ethyl carboxylate in the presence of a catalyst. The reaction conditions are mild, and the process is efficient, yielding the desired product with minimal byproducts .
Chemical Reactions Analysis
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Scientific Research Applications
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with other molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid can be compared with other similar compounds, such as:
Citric Acid: Both compounds have multiple carboxylic acid groups, but citric acid has a different arrangement of functional groups.
Malic Acid: Similar to this compound, malic acid has hydroxyl and carboxylic acid groups, but with a different structure.
Properties
CAS No. |
639-51-0 |
|---|---|
Molecular Formula |
C5H6O8 |
Molecular Weight |
194.10 g/mol |
IUPAC Name |
1,2-dihydroxyethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H6O8/c6-1(2(7)8)5(13,3(9)10)4(11)12/h1,6,13H,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PJFQKDBQOXFCAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(=O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)



![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)





![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
